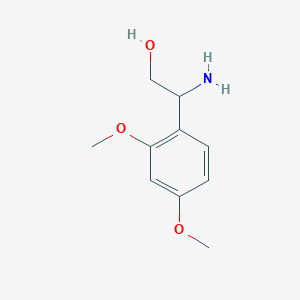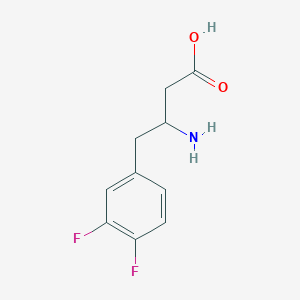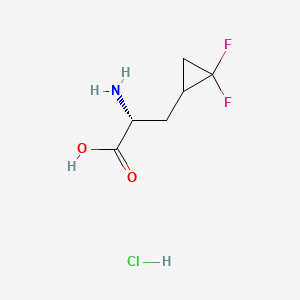
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque chlorhydrate est un composé synthétique caractérisé par la présence d’un groupe difluorocyclopropyle lié à un squelette d’acide aminé
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque chlorhydrate implique généralement l’introduction du groupe difluorocyclopropyle sur un précurseur d’acide aminé approprié. Une méthode courante implique l’utilisation d’intermédiaires difluorocarbéniques, qui peuvent être générés in situ à partir de réactifs tels que la phénylsulfone de difluorométhyle et une base. La réaction se déroule dans des conditions douces, souvent en présence d’un catalyseur, pour donner le produit souhaité avec une haute stéréosélectivité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui assurent un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour optimiser les conditions réactionnelles et minimiser la formation de sous-produits. De plus, des méthodes de purification telles que la cristallisation et la chromatographie sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des oximes ou des dérivés nitroso correspondants.
Réduction : Le groupe acide carboxylique peut être réduit en alcool en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Le groupe difluorocyclopropyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de nouvelles liaisons carbone-carbone ou carbone-hétéroatome.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les oximes, les alcools et les dérivés substitués, selon les conditions réactionnelles et les réactifs utilisés.
Applications de la recherche scientifique
L’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque chlorhydrate présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et comme réactif dans diverses transformations chimiques.
Biologie : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Médecine : Explored for its potential therapeutic properties, including as a precursor for the development of novel pharmaceuticals.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Applications De Recherche Scientifique
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de l’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe difluorocyclopropyle peut améliorer l’affinité de liaison et la sélectivité du composé, conduisant à la modulation de voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque
- Ester méthylique de l’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque
- Ester éthylique de l’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque
Unicité
La présence du groupe difluorocyclopropyle dans l’acide (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoïque chlorhydrate confère des propriétés chimiques et biologiques uniques, telles qu’une stabilité métabolique accrue et des interactions de liaison améliorées. Ces caractéristiques le distinguent des autres composés similaires et en font un outil précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C6H10ClF2NO2 |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-3(6)1-4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H/t3?,4-;/m1./s1 |
Clé InChI |
YQKWVLWANBVXFE-ZAQOELHGSA-N |
SMILES isomérique |
C1C(C1(F)F)C[C@H](C(=O)O)N.Cl |
SMILES canonique |
C1C(C1(F)F)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)
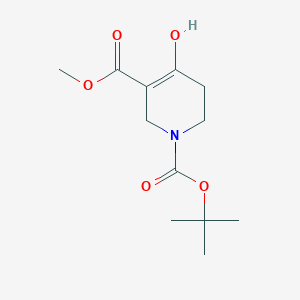
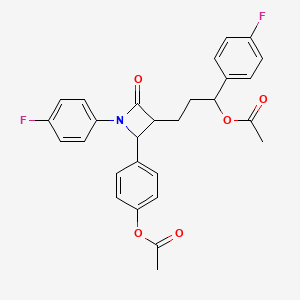
![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

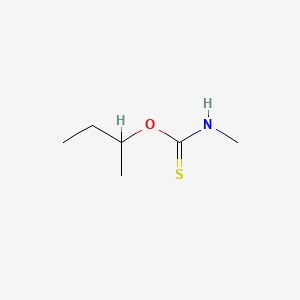
![N-[3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide](/img/structure/B12287251.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)
